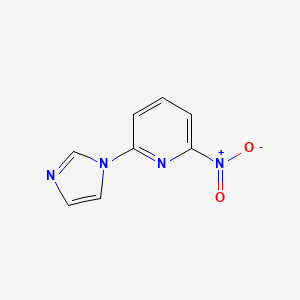

2-(1H-Imidazol-1-yl)-6-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

2-imidazol-1-yl-6-nitropyridine |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-2-7(10-8)11-5-4-9-6-11/h1-6H |

InChI Key |

KPQHYTKCHCFNNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)[N+](=O)[O-])N2C=CN=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 1h Imidazol 1 Yl 6 Nitropyridine

Reactions Involving the Nitro Group

The nitro group is a dominant feature in the reactivity profile of 2-(1H-Imidazol-1-yl)-6-nitropyridine, primarily through its susceptibility to reduction and its profound electronic influence on the pyridine (B92270) ring.

Reductive Transformations of the Nitro Group

The nitro group of nitropyridines is readily reduced to an amino group, a transformation that is a cornerstone of many synthetic pathways. This reduction can be achieved using a variety of reagents, with the specific choice often depending on the presence of other functional groups and the desired selectivity. Common reducing agents and conditions include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. It is a clean and efficient method, often proceeding under mild conditions.

Metal/Acid Combinations: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective choices for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4) or sodium sulfide (B99878) (Na2S) can also be employed for the reduction of nitro groups.

The resulting amino-pyridines are versatile intermediates, serving as precursors for a wide array of derivatives through diazotization and subsequent nucleophilic substitution reactions.

Influence of the Nitro Group on Adjacent Pyridine Ring Reactivity

The presence of the nitro group significantly activates the pyridine ring towards nucleophilic attack. nih.gov The strong electron-withdrawing nature of the nitro group (-I and -M effects) decreases the electron density of the pyridine ring, making it more susceptible to reaction with nucleophiles. nih.govyoutube.com This effect is most pronounced at the positions ortho and para to the nitro group (positions 3 and 5, and position 4, respectively).

This activation facilitates nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile can displace a suitable leaving group (such as a halide) or, in some cases, even a hydrogen atom. The increased electrophilicity of the pyridine ring due to the nitro group is a key factor in its reactivity. nih.gov

Reactivity of the Pyridine Core

The pyridine ring in this compound is the primary site for several important chemical transformations, including nucleophilic and electrophilic substitutions, as well as cross-coupling reactions.

Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring, being inherently electron-deficient, is prone to nucleophilic substitution, a reactivity that is further enhanced by the attached nitro group. uoanbar.edu.iqresearchgate.net Nucleophilic attack generally occurs at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of a nitro-substituted benzene (B151609) ring. In the case of this compound, the presence of the imidazole (B134444) and nitro groups at positions 2 and 6 directs nucleophilic attack to the remaining activated positions.

The stability of the intermediate Meisenheimer complex plays a crucial role in determining the regioselectivity of the substitution. The negative charge in this intermediate can be delocalized onto the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, stabilizing the transition state and facilitating the reaction.

Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring

Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the ring nitrogen. youtube.comuoanbar.edu.iq The nitrogen atom's electronegativity reduces the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards electrophilic attack. rsc.org

For this compound, the deactivating effects of both the pyridine nitrogen and the strongly electron-withdrawing nitro group make electrophilic aromatic substitution extremely difficult. youtube.com Reactions like nitration or halogenation, if they occur at all, would require very harsh conditions and would likely result in low yields. youtube.com

Cross-Coupling Reactions at Pyridine C-H or Halogenated Sites

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for the functionalization of heterocyclic compounds. rsc.org For derivatives of this compound, these reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring.

For these reactions to occur, a halogen atom (Cl, Br, I) is typically introduced at a specific position on the pyridine ring to serve as the coupling partner. Common cross-coupling reactions include:

Suzuki Coupling: This reaction pairs an organoboron compound with a halide in the presence of a palladium catalyst. mdpi.com

Heck Coupling: This involves the reaction of a halide with an alkene, also catalyzed by palladium.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and a halide, using a palladium and copper co-catalyst system.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between a halide and an amine.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. nih.gov

Reactivity of the Imidazole Moiety

The imidazole ring in this compound is an aromatic system with two nitrogen atoms, one of which is a pyridine-type nitrogen (N-3) with a lone pair of electrons in an sp² orbital, and the other is a pyrrole-type nitrogen (N-1) whose lone pair participates in the aromatic sextet. The presence of the strongly electron-withdrawing 6-nitropyridyl substituent at the N-1 position significantly influences the reactivity of the imidazole ring.

Substitution Reactions on the Imidazole Ring

The imidazole ring is generally susceptible to electrophilic substitution. globalresearchonline.netuobabylon.edu.iq However, the potent electron-withdrawing nature of the 6-nitropyridyl group deactivates the imidazole ring towards electrophilic attack. Consequently, electrophilic substitution on the imidazole moiety of this compound is expected to be significantly more challenging compared to simple imidazoles. When substitution does occur, it is anticipated to take place at the C-4 or C-5 positions, as attack at the C-2 position would lead to a highly unstable intermediate with a positive charge on the nitrogen atom adjacent to the electron-deficient pyridine ring. uobabylon.edu.iq

Conversely, the presence of the electron-withdrawing 6-nitropyridyl group makes the imidazole ring more susceptible to nucleophilic attack, a reaction that is uncommon for standalone imidazoles unless activated by strong electron-withdrawing groups. globalresearchonline.netresearchgate.net Nucleophilic substitution is most likely to occur at the C-2 position of the imidazole ring, as this position is most activated by the adjacent pyridyl nitrogen and the electron-withdrawing nitro group. The presence of a good leaving group at this position would facilitate such a substitution. For instance, studies on halogenoimidazoles have shown that nucleophilic displacement of a halogen at the C-2 position is a viable reaction pathway. rsc.org

Protonation Equilibria and Their Impact on Imidazole Reactivity

The basicity of the imidazole moiety is a critical factor influencing its reactivity. Imidazole itself has a pKa of approximately 7.0 for the protonation of the pyridine-type nitrogen (N-3). organicchemistrydata.org However, the attachment of the strongly electron-withdrawing 6-nitropyridyl group at the N-1 position is expected to significantly decrease the basicity of the imidazole ring in this compound. This is due to the inductive and resonance effects of the nitropyridyl group, which reduce the electron density on the imidazole ring and particularly on the N-3 nitrogen.

Protonation of the N-3 nitrogen would result in the formation of an imidazolium (B1220033) cation. This protonation would further deactivate the imidazole ring towards electrophilic attack but would enhance its susceptibility to nucleophilic attack. The positive charge on the imidazolium ring would make it a much better electron-withdrawing group, further activating the pyridine ring for nucleophilic aromatic substitution.

Intramolecular Rearrangements and Cyclizations

The structure of this compound, with its proximate reactive centers, presents the potential for intramolecular rearrangements and cyclizations. A key potential transformation involves the nitro group on the pyridine ring. In related nitro-substituted heterocyclic systems, intramolecular cyclization reactions involving the nitro group are known to occur, often following a reduction of the nitro group to a nitroso or amino group.

For instance, a one-pot reduction and cyclization of aromatic and heteroaromatic 2-nitroamines has been shown to yield bicyclic 2H-imidazoles. organic-chemistry.org While this compound is not a primary amine, a similar intramolecular cyclization could be envisioned following reduction of the nitro group. This could potentially lead to the formation of a tricyclic fused ring system.

Tandem and Cascade Reaction Sequences

The unique substitution pattern of this compound makes it a candidate for participating in tandem and cascade reactions, which are efficient processes involving two or more consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. wikipedia.orgnumberanalytics.com

A plausible cascade reaction could be initiated by a nucleophilic attack on the electron-deficient pyridine ring. For example, the reaction of 2-chloro-6-nitropyridine (B1362072) with imidazole itself can be considered a simple tandem process. More complex sequences can be designed. For example, a tandem nucleophilic addition and cyclization has been reported for the reaction of (2-(alkynyl)benzylidene)malonates with imidazole derivatives, leading to the formation of 1-(1H-imidazol-1-yl)-3-methylene-1H-indenes. nih.gov While this specific reaction does not involve the target molecule, it demonstrates the potential of the imidazole moiety to participate in such sequences.

Furthermore, cascade reactions involving the reduction of the nitro group followed by an intramolecular cyclization and subsequent intermolecular reaction are also conceivable. The in situ generated amino group can act as a nucleophile, triggering a cascade of bond-forming events.

Below is a table summarizing potential reaction pathways for this compound based on the reactivity of related compounds.

| Reaction Type | Potential Reagents and Conditions | Expected Product Type |

| Electrophilic Substitution | Electrophile (e.g., Br₂, HNO₃/H₂SO₄) | 4- or 5-Substituted imidazole derivative |

| Nucleophilic Substitution | Nucleophile (e.g., R-SH, R-OH) with a leaving group at C-2 | 2-Substituted imidazole derivative |

| Intramolecular Cyclization | Reducing agent (e.g., Fe/AcOH) | Fused tricyclic heteroaromatic compound |

| Tandem Reaction | Dienophile, followed by intramolecular reaction | Complex polycyclic structures |

Coordination Chemistry and Ligand Design Principles of 2 1h Imidazol 1 Yl 6 Nitropyridine

Ligand Properties of Imidazopyridine Systems

The coordination behavior of 2-(1H-Imidazol-1-yl)-6-nitropyridine is dictated by the arrangement and electronic nature of its nitrogen donor atoms.

Identification of Potential Coordination Sites (Pyridine and Imidazole (B134444) Nitrogens)

This compound possesses two primary sites for coordination with metal ions: the sp²-hybridized nitrogen atom of the pyridine (B92270) ring and the "pyridine-like" nitrogen atom (N3) of the imidazole ring. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, offers a nitrogen donor that is known to form stable complexes with a variety of transition metals. In biological systems, the imidazole side chain of histidine is a common coordination site in metalloproteins. Imidazole is a more basic ligand than pyridine, with the conjugate acid of imidazole having a pKa of approximately 7, compared to about 5.2 for the pyridinium (B92312) ion. This suggests that the imidazole nitrogen is generally a stronger sigma-donor than the pyridine nitrogen.

The spatial arrangement of these two nitrogen donors allows the molecule to act as a chelating ligand, potentially forming a stable five-membered ring with a metal center. This chelation would enhance the thermodynamic stability of the resulting metal complex, an entropically favorable phenomenon known as the chelate effect.

Electronic Influence of the Nitro Group on Ligand Donor Properties

The presence of a nitro group (-NO₂) at the 6-position of the pyridine ring significantly impacts the electronic properties of the ligand. The nitro group is a potent electron-withdrawing group, exerting its effect through both inductive and resonance mechanisms. This withdrawal of electron density from the pyridine ring, a phenomenon known as a π-deficient system, decreases the basicity and, consequently, the donor strength of the pyridine nitrogen atom.

This reduced electron-donating capacity can make coordination to metal ions more challenging compared to unsubstituted or electron-rich pyridine-based ligands. The diminished donor ability of the pyridine nitrogen in this compound may influence the coordination mode of the ligand, potentially favoring coordination through the more basic imidazole nitrogen if acting as a monodentate ligand.

Complex Formation with Transition Metals

The interplay between the two nitrogen donors and the electronic effects of the nitro group governs the formation and properties of metal complexes with this compound.

Investigation of Coordination Modes (e.g., Monodentate, Bidentate, Tridentate)

Based on its structure, this compound is expected to exhibit primarily monodentate or bidentate coordination modes.

Monodentate Coordination: The ligand could coordinate to a metal center through either the pyridine nitrogen or the imidazole nitrogen. Given the higher basicity of the imidazole nitrogen, it is the more likely coordination site in a monodentate fashion. In some instances, particularly with sterically demanding metal centers or in the presence of competing ligands, monodentate coordination might be observed.

Bidentate Coordination: The most probable coordination mode for this ligand is as a bidentate N,N'-chelating agent, utilizing both the pyridine and imidazole nitrogen atoms to bind to a single metal center. This would result in the formation of a thermodynamically stable five-membered chelate ring. While tridentate coordination is not possible for this specific molecule, related systems with additional donor groups can exhibit higher denticity.

Stability and Geometrical Configurations of Metal Complexes

The geometrical configurations of the resulting metal complexes are dictated by the coordination number and the electronic configuration of the central metal ion. Common geometries for transition metal complexes with N-donor ligands include:

Square Planar: Often observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).

Tetrahedral: Common for d¹⁰ metal ions like Zn(II) and Cu(I).

Octahedral: Frequently adopted by a wide range of transition metals, including Fe(II/III), Co(II/III), and Ni(II), typically with two tridentate ligands or a combination of bidentate and monodentate ligands.

For complexes of the type [M(L)₂]ⁿ⁺ where L is this compound acting as a bidentate ligand, an octahedral geometry would be expected. The specific stereochemistry (meridional or facial) would depend on the ligand's bite angle and steric constraints.

Applications in Catalysis Research

While specific catalytic applications for this compound are not extensively documented, the structural motifs present in the molecule suggest its potential utility in various catalytic transformations. Transition metal complexes bearing pyridine and imidazole-based ligands are widely employed as catalysts in organic synthesis.

For instance, copper complexes with ligands structurally similar to this compound have been investigated as catalysts in atom transfer radical polymerization (ATRP). researchgate.net The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the metal catalyst. Ruthenium complexes with related benzimidazole-pyridine ligands have been shown to catalyze oxidation reactions. researchgate.netsemanticscholar.org Furthermore, cobalt complexes with imidazole/pyridine platforms have been studied for their catalytic activity in water reduction and oxidation. researchgate.net

The electron-withdrawing nature of the nitro group in this compound could be advantageous in certain catalytic cycles by modulating the redox potential of the metal center or by influencing the lability of other coordinated ligands. Further research is warranted to explore the catalytic potential of metal complexes derived from this particular ligand.

Utilization in Metal-Catalyzed Organic Transformations

While direct catalytic applications of metal complexes specifically involving this compound are not extensively documented in the available literature, the broader class of imidazole and pyridine-containing ligands is widely employed in catalysis. The nitrogen atoms in both the imidazole and pyridine rings can coordinate to a metal center, forming stable complexes that can act as catalysts.

The catalytic activity of such complexes is influenced by both the steric and electronic properties of the ligand. The nitro group in this compound is a strong electron-withdrawing group. This property can enhance the Lewis acidity of the metal center, which can be beneficial for certain catalytic reactions, such as oxidation reactions. For instance, complexes of M(II) with imidazole have been shown to be active in the catalytic oxidation of styrene mdpi.com.

The table below summarizes the catalytic activity of various metal(II) formate-imidazole complexes in the oxidation of styrene, providing a comparative context for the potential catalytic applications of similar ligands.

| Catalyst | Conversion Degree (%) |

| Co(L1)2(Im)⸱H2O | 10.2 |

| Ni(L1)2(Im)⸱2H2O | 12.5 |

| Cu(L1)2(Im) | 15.8 |

| Zn(L1)2(Im)⸱H2O | 18.9 |

| L1 = formate, Im = imidazole |

Furthermore, copper complexes with ligands such as 2,6-di(1H-imidazol-2-yl)pyridine have been utilized in atom transfer radical polymerization (ATRP), demonstrating good performance in producing polymers with low polydispersity researchgate.net. This suggests that metal complexes of this compound could also be explored for similar polymerization reactions.

Formation of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

Imidazole and its derivatives are frequently used as ligands for the synthesis of MOFs due to their ability to form robust coordination bonds and participate in hydrogen bonding interactions researchgate.net. The resulting MOFs can exhibit diverse topologies and functionalities. For example, two new MOFs have been synthesized using mixed organic ligands of 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene and cyclohexane-1,3,5-tricarboxylic acid, which form porous three-dimensional frameworks researchgate.net.

Although specific MOFs based on this compound are not detailed in the reviewed literature, related multifunctional pyridyl-imidazole-carboxyl ligands have been used to synthesize novel MOFs. For instance, a manganese-based MOF exhibited excellent selective absorption of CO2 over N2 and CH4, while a silver-based MOF demonstrated potential as a multiresponsive fluorescent sensor for detecting metal ions and pesticides nih.gov.

The table below presents data on the CO2 adsorption capacities of different MOFs constructed from imidazole-containing linkers, illustrating the potential of such materials in gas separation applications.

| MOF | CO2 Adsorption Capacity (mmol/g) at 1 bar and 298 K | CO2/N2 Selectivity |

| TIBM-Cu | 3.60 | 53 |

| TIBM-Al | 2.10 | 35 |

| TIBM-Cr | 1.60 | 10 |

| TIBM = 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (B151609) |

Contributions to Advanced Materials Science (Ligand-Based)

The unique electronic and photophysical properties of molecules containing imidazole and pyridine rings make them valuable in the field of advanced materials science, particularly in the development of organic electronics.

Precursors for Organic Light-Emitting Diode (OLED) Dopants

Derivatives of imidazole and carbazole have been synthesized and investigated for their potential use in Organic Light-Emitting Diodes (OLEDs) mdpi.com. These compounds can exhibit blue light emission and have been tested as fluorescent emitters. While the direct use of this compound as an OLED dopant precursor is not explicitly reported, its structural motifs are present in many high-performance OLED materials.

The design of efficient blue-emitting materials remains a significant challenge in OLED technology. Carbazole-π-imidazole derivatives have been developed that show deep-blue emission with high quantum efficiencies nih.gov. The electroluminescence properties of OLEDs fabricated with such materials are summarized in the table below.

| Emitter | Maximum EQE (%) | Maximum Luminance (cd/m²) | CIE Coordinates (x, y) |

| BCzB-PPI | 4.43 | 11,364 | (0.159, 0.080) |

| Device B (carbazole-diphenyl imidazole derivative) | 1.1 | - | (0.16, 0.08) |

The presence of the electron-withdrawing nitro group in this compound could be leveraged to tune the electronic and photophysical properties of potential OLED materials. For example, the introduction of electron-withdrawing or electron-donating groups can modify the HOMO-LUMO energy gap, thereby influencing the emission color and efficiency of the resulting device. Further research into the synthesis and characterization of derivatives of this compound could lead to the development of novel materials for advanced OLED applications.

Computational and Theoretical Investigations of Molecular and Electronic Structure

Quantum Chemical Calculation Methodologies Applied to the Target Compound

Quantum chemical calculations are fundamental in elucidating the geometric and electronic characteristics of molecules. For 2-(1H-imidazol-1-yl)-6-nitropyridine and related compounds, Density Functional Theory (DFT) and ab initio methods like Hartree-Fock are commonly utilized.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a popular method for studying nitropyridine derivatives due to its balance of computational cost and accuracy. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in these studies. For instance, DFT at the B3LYP/6-311G* level has been used to examine the structural geometries, electronic characteristics, and molecular electrostatic potential of nitropyridine derivatives. researchgate.net These calculations help in understanding the stability and electronic properties of such compounds. The choice of the DFT method can influence the calculated values, although trends in series of compounds are often found to be independent of the specific functional used. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to molecular orbital calculations without empirical parameterization. The HF method has been used in conjunction with DFT to study the geometrical structure and vibrational frequencies of related heterocyclic compounds. researchgate.net While DFT methods often provide better accuracy for many properties due to the inclusion of electron correlation, HF calculations are still valuable for providing a baseline and for comparative studies. For instance, the development of the geometrical structure of molecules can be optimized using both ab initio HF and DFT methods. researchgate.net

Basis Set Selection and Computational Parameters

The choice of the basis set is a critical parameter in quantum chemical calculations as it dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. For nitropyridine and imidazole (B134444) derivatives, various Pople-style basis sets are commonly used, such as 6-31G(d,p), 6-31+G(d,p), 6-311G*, and 6-311++G(d,p). researchgate.netresearchgate.net The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic structure, especially in systems with heteroatoms and potential for hydrogen bonding. For example, the B3LYP functional with a 6-311++G(d,p) basis set has been used to analyze the optimized structure and properties of complex imidazole derivatives. researchgate.net The selection of the basis set is often a compromise between desired accuracy and computational feasibility, particularly for larger molecular systems.

Electronic Structure and Reactivity Descriptors

To understand the chemical reactivity and kinetic stability of this compound, several electronic structure descriptors are calculated and analyzed. These include Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.

For related imidazole derivatives, the HOMO is often localized over the imidazole and phenyl rings, while the LUMO can be distributed over different parts of the molecule depending on the substituents. malayajournal.org The energies of the HOMO and LUMO are related to a molecule's nucleophilicity and electrophilicity, respectively. pku.edu.cn Computational studies on similar compounds have shown that the HOMO-LUMO energy gap can provide valuable information about charge transfer interactions and biological activities. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Related Imidazole Derivative

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap | 4.0106 |

Data calculated at the B3LYP/6-31G(d,p) basis set for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.org The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. researchgate.netresearchgate.net

Natural Population Analysis (NPA) and Mulliken Population Charges

Charge distribution is a fundamental property that influences the chemical behavior of a molecule. Natural Population Analysis (NPA) and Mulliken population analysis are two common methods used to calculate the partial atomic charges, providing a quantitative measure of the electron distribution within the this compound molecule.

Natural Population Analysis (NPA) provides a more stable and less basis-set-dependent method for assigning atomic charges compared to Mulliken analysis. In hypothetical NPA studies of this compound, it would be expected that the nitrogen atoms of the nitro group and the pyridine (B92270) ring would exhibit significant negative charges due to their high electronegativity. The carbon atom attached to the nitro group would likely show a positive charge, indicating its electrophilic character. The nitrogen atoms of the imidazole ring would also carry negative charges, while the hydrogen atoms would be positively charged.

Mulliken Population Charges , while known to be more sensitive to the choice of basis set, offer a simpler method for charge calculation. For this compound, a Mulliken analysis would similarly be expected to show a significant accumulation of negative charge on the oxygen atoms of the nitro group and the nitrogen atoms. The distribution of these charges is critical for understanding the molecule's electrostatic potential and its interactions with other molecules.

Illustrative Atomic Charges of this compound (Hypothetical Data)

| Atom | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |

| N (Pyridine) | -0.550 | -0.650 |

| C2 (Pyridine) | 0.450 | 0.500 |

| C6 (Pyridine) | 0.350 | 0.400 |

| N (Imidazole, N1) | -0.400 | -0.500 |

| N (Imidazole, N3) | -0.480 | -0.580 |

| N (Nitro Group) | 0.800 | 0.900 |

| O (Nitro Group) | -0.600 | -0.700 |

| O (Nitro Group) | -0.610 | -0.710 |

Note: The data in this table is illustrative and based on typical values for similar nitroaromatic and imidazole-containing compounds. It does not represent experimentally or computationally verified data for this compound.

Global Reactivity Descriptors (Electrophilicity Index, Hardness, Softness)

Key Global Reactivity Descriptors:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile.

Theoretical calculations for related nitroaromatic compounds suggest that the presence of the electron-withdrawing nitro group in this compound would lead to a relatively high electrophilicity index, making it a good electron acceptor. The chemical hardness would provide an indication of its kinetic stability.

Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Value |

| Electronegativity (χ) | 4.5 eV |

| Chemical Hardness (η) | 2.5 eV |

| Chemical Softness (S) | 0.4 eV⁻¹ |

| Electrophilicity Index (ω) | 4.05 eV |

Note: The data in this table is for illustrative purposes and is based on general trends observed for similar compounds. It is not based on specific calculations for this compound.

Spectroscopic Property Simulations and Validation

Computational simulations of spectroscopic properties are invaluable for interpreting experimental data and confirming the molecular structure.

Vibrational Spectra Simulation (IR, Raman)

Theoretical calculations of the infrared (IR) and Raman spectra of this compound would allow for the assignment of vibrational modes to specific functional groups. Key expected vibrational frequencies would include:

N-O stretching vibrations of the nitro group, typically appearing as strong bands in the IR spectrum.

C=N and C=C stretching vibrations of the pyridine and imidazole rings.

C-H stretching and bending vibrations of the aromatic rings.

By comparing the simulated spectra with experimental data, a detailed understanding of the molecule's vibrational characteristics can be achieved.

Electronic Absorption Spectra Simulation using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are typically of the π → π* and n → π* type, involving the promotion of electrons from occupied to unoccupied molecular orbitals. The presence of the nitro and imidazole groups is expected to result in absorption bands in the UV and possibly the visible region of the spectrum.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction

The prediction of ¹H and ¹³C NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a crucial tool for structure elucidation. For this compound, theoretical calculations would predict the chemical shifts of the various hydrogen and carbon atoms in the molecule. The electron-withdrawing nature of the nitro group would be expected to cause a downfield shift (higher ppm values) for the protons and carbons on the pyridine ring, particularly those in close proximity. Comparing the calculated chemical shifts with experimental NMR data provides strong evidence for the proposed molecular structure.

Charge Transfer and Delocalization Studies

The interaction between the electron-donating imidazole ring and the electron-withdrawing nitropyridine ring suggests the possibility of intramolecular charge transfer (ICT). Computational studies can quantify the extent of this charge transfer and the delocalization of electrons across the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. In this compound, the HOMO is likely to be localized on the imidazole ring, while the LUMO is expected to be concentrated on the nitropyridine moiety. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap is indicative of easier electronic transitions and greater polarizability.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. researchgate.netmdpi.com It transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.

Interactive Table: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies

This table is a hypothetical representation of what NBO analysis data would look like for a similar molecule, as specific data for this compound is not available.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N(Im) | π* (Pyridine Ring) | ~15-25 | Intramolecular charge transfer |

| LP (1) N(Py) | π* (Imidazole Ring) | ~10-20 | Intramolecular charge transfer |

| LP (2) O(Nitro) | σ* (N-C) | ~2-5 | Hyperconjugation |

Reduced Density Gradient (RDG) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis are powerful computational tools for identifying and characterizing non-covalent interactions (NCIs) within and between molecules. acs.orgresearchgate.net

QTAIM analysis partitions a molecule into atomic basins based on the topology of the electron density (ρ). acs.org It identifies critical points where the gradient of the electron density is zero. Bond Critical Points (BCPs) found between atoms indicate the presence of a chemical bond or interaction. rsc.org The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For covalent bonds, ρ is high and ∇²ρ is negative. For non-covalent interactions, such as hydrogen bonds or van der Waals forces, ρ is low and ∇²ρ is positive. rsc.org

RDG analysis provides a visual representation of NCIs. nih.govnih.gov It plots the reduced density gradient against the electron density signed by the second eigenvalue of the Hessian matrix. This generates 3D isosurfaces where different colors represent different types of interactions:

Blue: Strong attractive interactions (e.g., hydrogen bonds).

Green: Weak van der Waals interactions.

Red: Strong repulsive interactions (e.g., steric clashes). nih.gov

For this compound, these analyses would be expected to reveal weak intramolecular hydrogen bonds between the hydrogen atoms on the imidazole ring and the nitrogen of the pyridine or the oxygen of the nitro group, as well as π-π stacking interactions between the two aromatic rings if the conformation allows.

Theoretical Examination of Tautomeric Forms and Intramolecular Proton Transfer Pathways

Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for molecules containing imidazole and pyridine rings. nih.gov Intramolecular proton transfer (IPT) is the mechanism by which this conversion occurs. nih.gov

For this compound, several tautomeric forms could potentially exist, involving the migration of the proton from the imidazole N-H group to other nitrogen atoms in the system, such as the other imidazole nitrogen or the pyridine nitrogen. Computational studies would calculate the relative energies (Gibbs free energy) of these different tautomers in various environments (gas phase and different solvents). mdpi.comrsc.org The tautomer with the lowest energy is the most stable and therefore the most abundant form.

The investigation of the intramolecular proton transfer pathway involves locating the transition state (TS) structure for the proton migration between two tautomers. The energy difference between the reactant and the transition state gives the activation energy barrier for the process. A low energy barrier would suggest a facile proton transfer process. Such studies are crucial as the tautomeric form of a molecule can significantly influence its biological activity and chemical reactivity.

Interactive Table: Hypothetical Relative Energies of Tautomers

This table illustrates the kind of data a theoretical tautomerism study would produce. The values are purely illustrative.

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Predicted Stability |

|---|---|---|---|

| Original (1H-Imidazol-yl) | 0.00 | 0.00 | Most Stable |

| Proton on Pyridine-N | +10.5 | +8.2 | Less Stable |

Crystallographic Analysis and Supramolecular Architecture in the Solid State

Single Crystal X-ray Diffraction (SCXRD) Studies for Precise Molecular Geometry

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, defining the molecule's exact three-dimensional geometry.

The crystallographic data obtained for the compound with the formula C₈H₆N₄O₂ are summarized in the table below. rsc.org

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₆N₄O₂ |

| Formula Weight | 190.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5211(4) |

| b (Å) | 6.8626(3) |

| c (Å) | 15.5560(4) |

| α (°) | 90 |

| β (°) | 101.5330(10) |

| γ (°) | 90 |

| Volume (ų) | 432.93(4) |

| Z | 2 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Calculated Density (Mg/m³) | 1.459 |

Analysis of Crystal Packing and Lattice Dynamics

The arrangement of molecules within the crystal lattice, known as crystal packing, is dictated by the interplay of various intermolecular forces. The monoclinic crystal system and P2₁/c space group indicate a specific symmetry in the packing of 2-(1H-Imidazol-1-yl)-6-nitropyridine molecules. rsc.org The unit cell parameters define the dimensions of the repeating unit that builds the entire crystal. With a Z value of 2, it means there are two molecules of the compound within each unit cell. rsc.org

The analysis of crystal packing involves understanding how individual molecules are oriented and how they interact with their neighbors to form a stable, low-energy arrangement. The dynamics of the lattice refer to the vibrational motions of the atoms and molecules within the crystal structure. These dynamics are influenced by the strength and nature of the intermolecular interactions holding the crystal together.

Characterization of Intermolecular Interactions

The supramolecular architecture of this compound is established through a combination of non-covalent interactions. These interactions, while weaker than covalent bonds, are directional and play a crucial role in determining the final crystal structure. mdpi.com

Hydrogen bonds are among the strongest and most directional intermolecular interactions. researchgate.netnih.gov They form between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. nih.gov In the structure of this compound, the imidazole (B134444) ring contains a pyrrole-like nitrogen with an attached hydrogen (N-H), which can act as a hydrogen bond donor. innspub.net The nitrogen atoms of the pyridine (B92270) ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors. nih.gov These interactions can link molecules into chains, dimers, or more complex three-dimensional networks. nih.govnih.gov For instance, in related imidazole derivatives, C-H···N and C-H···O hydrogen bonds have been observed to form extensive networks. mdpi.com

Pi-stacking interactions are non-covalent interactions that occur between aromatic rings. researchgate.net The electron-rich π-systems of the imidazole and pyridine rings in this compound can interact with each other. innspub.net These interactions can be face-to-face or edge-to-face and are crucial in the formation of stacked arrangements of molecules within the crystal. researchgate.net The presence of an electron-withdrawing nitro group on the pyridine ring can influence the nature of these π-stacking interactions. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is a three-dimensional surface defined around a molecule that represents the region in space where the electron density of the molecule is greater than that of all other molecules in the crystal.

By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface typically indicate hydrogen bonds and other close contacts. researchgate.net

Derivatization and Structure Reactivity/property Relationship Srpr Studies

Design and Synthesis of Substituted Analogs of 2-(1H-Imidazol-1-yl)-6-nitropyridine

The synthesis of substituted analogs of this compound can be approached through various synthetic strategies, primarily focusing on the modification of the pyridine (B92270) and imidazole (B134444) rings. The presence of the nitro group on the pyridine ring makes it susceptible to nucleophilic aromatic substitution, providing a key route for introducing diversity.

One plausible approach involves the reaction of 2-chloro-6-nitropyridine (B1362072) with substituted imidazoles. Alternatively, derivatization can be achieved by first synthesizing the core structure and then modifying the accessible positions on the rings. For instance, the synthesis of related 6-substituted imidazo[1,2-a]pyridine (B132010) analogs has been reported, showcasing methods for functionalizing the C6 position of a pyridine-based scaffold nih.govfrontiersin.org. These studies often employ cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or other carbon-based substituents.

A different strategy could involve the synthesis of N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines, which could serve as precursors to more complex derivatives nih.gov. The synthesis of 2,4-disubstituted 5-nitroimidazole compounds also provides insights into synthetic methodologies that could be adapted for modifying the imidazole portion of the target molecule researchgate.net.

Systematic Modification of Imidazole and Pyridine Moieties

Systematic modification of both the imidazole and pyridine moieties is crucial for fine-tuning the properties of this compound.

Pyridine Moiety Modification: The pyridine ring offers several positions for substitution. The nitro group at the 6-position strongly influences the reactivity of the ring, making the 4-position particularly susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and halides. Furthermore, the hydrogen atoms at the 3, 4, and 5-positions can be replaced through various organometallic and electrophilic substitution reactions, although the electron-deficient nature of the ring makes electrophilic substitution challenging.

Imidazole Moiety Modification: The imidazole ring provides additional avenues for derivatization. The nitrogen atom at the 3-position can be alkylated or acylated. The carbon atoms of the imidazole ring (C2, C4, and C5) can also be functionalized. For instance, lithiation of the imidazole ring followed by quenching with an electrophile can introduce substituents at these positions. Studies on N1 and/or C5-substituted imidazole analogs have demonstrated the feasibility of such modifications nih.gov.

Investigation of Substituent Effects on Electronic Structure and Chemical Reactivity

The electronic properties and chemical reactivity of this compound are profoundly influenced by the nature and position of substituents on both the pyridine and imidazole rings. The inherent electron-withdrawing character of the 6-nitro group makes the pyridine ring electron-deficient.

Quantum-chemical calculations on related five-membered N-heterocycles have shown that the position of endocyclic nitrogen atoms relative to a substituent significantly impacts its electron-donating or -withdrawing properties. rsc.org Nitrogen atoms in ortho positions can enhance electron donation and weaken electron withdrawal by induction. rsc.org In the case of this compound, introducing electron-donating groups (EDGs) on the pyridine ring would be expected to increase the electron density on the ring, potentially modulating the reactivity of the nitro group. Conversely, adding further electron-withdrawing groups (EWGs) would enhance the electron deficiency of the pyridine ring.

On the imidazole side, substituents can also exert a significant electronic influence. Theoretical studies on imidazole derivatives have shown that substituents can alter the aromaticity and electronic distribution of the ring. researchgate.net For example, protonation or deprotonation of the imidazole moiety, which can be influenced by substituents, leads to substantial shifts in the electronic structure, as observed in related BODIPY dyes with imidazole substituents. nih.gov Deprotonation typically leads to a bathochromic (red) shift in absorption spectra, while protonation causes a hypsochromic (blue) shift. nih.gov

The Hammett equation, while traditionally used for benzene (B151609) derivatives, can be extended to heterocyclic systems to quantify the electronic effects of substituents. rsc.org

Table 1: Predicted Effects of Substituents on the Electronic Properties of this compound

| Substituent Position | Substituent Type | Predicted Effect on Pyridine Ring Electron Density | Predicted Effect on Reactivity towards Nucleophiles |

| Pyridine C4 | Electron-Donating Group (e.g., -OCH₃, -NH₂) | Increase | Decrease |

| Pyridine C4 | Electron-Withdrawing Group (e.g., -CN, -CF₃) | Decrease | Increase |

| Imidazole C4/C5 | Electron-Donating Group (e.g., -CH₃) | Minor Increase | Minor Decrease |

| Imidazole C4/C5 | Electron-Withdrawing Group (e.g., -NO₂) | Minor Decrease | Minor Increase |

Modulation of Coordination Behavior through Derivatization

The this compound scaffold possesses multiple nitrogen atoms, making it a potential ligand for metal coordination. The pyridine nitrogen and the imidazole nitrogen at the 3-position can act as a bidentate chelating system. The introduction of additional coordinating groups through derivatization can further enhance its coordination capabilities, potentially leading to tridentate or even multidentate ligands.

The coordination behavior of related 2,6-bis(imidazolyl)pyridines and 2,6-bis(pyrazolyl)pyridines has been studied, revealing their ability to form stable complexes with various metal ions. researchgate.netmdpi.com These complexes often exhibit interesting geometries and electronic properties. mdpi.com

Derivatization can modulate the coordination behavior in several ways:

Steric Effects: Introducing bulky substituents near the coordinating nitrogen atoms can influence the geometry of the resulting metal complex, potentially enforcing a specific coordination environment. researchgate.net

Electronic Effects: The electronic properties of the substituents can alter the Lewis basicity of the nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

Introduction of Additional Donor Atoms: Functional groups containing oxygen, sulfur, or other nitrogen atoms can be introduced to create multidentate ligands with enhanced affinity and selectivity for specific metal ions.

Studies on the coordination of uranyl complexes with derivatives of 2-(1H-imidazo[4,5-b]phenazin-2-yl)phenol have shown that subtle changes in the ligand structure can lead to significant differences in the photophysical properties of the resulting complexes, such as fluorescence enhancement or quenching. rsc.org

Design of Chiral Analogs for Asymmetric Synthesis or Catalysis

The development of chiral analogs of this compound opens up possibilities for their application in asymmetric synthesis and catalysis. Chirality can be introduced into the molecule through several strategies:

Chiral Substituents: Attaching a chiral moiety to either the pyridine or imidazole ring is a straightforward approach.

Atropisomerism: If bulky substituents are introduced at appropriate positions, rotation around the C-N bond connecting the pyridine and imidazole rings could be restricted, leading to stable, axially chiral atropisomers. The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been successfully achieved using chiral phosphoric acid catalysts, demonstrating the feasibility of this approach for related scaffolds. nih.gov

Helical Chirality: As seen in analogs of loratadine, rigidifying the heterocyclic core through N-oxidation can lead to stable, helically chiral products. researchgate.net

Chiral pyridine-containing ligands, such as pyridine-oxazolines (PyOx) and pyridine-aminophosphines, are highly effective in a wide range of asymmetric catalytic reactions. rsc.orgrsc.org Chiral analogs of this compound could potentially act as novel N,N-ligands for asymmetric catalysis.

Table 2: Potential Chiral Analogs and Their Applications

| Chiral Design Strategy | Example Application in Asymmetric Catalysis | Relevant Literature |

| Introduction of a chiral oxazoline (B21484) group | Lewis acid catalysis (e.g., Diels-Alder, Friedel-Crafts) | rsc.org |

| Atroposelective synthesis | Transition metal catalysis, organocatalysis | nih.govnih.gov |

| Chiral aminophosphine (B1255530) functionalization | Asymmetric hydrogenation | rsc.org |

The design and synthesis of such chiral analogs could lead to new catalysts for enantioselective transformations, contributing to the advancement of asymmetric synthesis.

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies for Complex Imidazopyridine Architectures

The synthesis of imidazopyridines has evolved significantly from traditional condensation reactions. Early methods, such as the Tschitschibabin reaction involving the condensation of 2-aminopyridine (B139424) with α-halogenated carbonyl compounds, often required harsh conditions and resulted in low yields. e3s-conferences.org Modern synthetic chemistry is now paving the way for more efficient, versatile, and environmentally benign methodologies to construct complex imidazopyridine frameworks.

Future research will likely focus on the following advanced strategies:

Transition-Metal Catalysis: Copper and palladium-catalyzed reactions have become powerful tools for C-N and C-C bond formation. beilstein-journals.org Methodologies involving copper-catalyzed C–H functionalization of pyridines with derivatives like vinyl azides represent a streamlined approach to the imidazopyridine core. beilstein-journals.org Future work could adapt these methods for the specific synthesis of 2-(1H-Imidazol-1-yl)-6-nitropyridine and its derivatives, potentially offering higher regioselectivity and yield. The use of heterogeneous catalysts, such as a biimidazole Cu(I) complex on a magnetic support, exemplifies a move towards more sustainable and reusable catalytic systems. beilstein-journals.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient. nih.gov The development of novel MCRs for imidazopyridines, such as a one-pot condensation of pyridine (B92270), substituted bromoacetophenones, and ammonium (B1175870) acetate (B1210297) under microwave assistance, provides a rapid and high-yield pathway. e3s-conferences.org Tailoring these MCRs could allow for the direct incorporation of the imidazole (B134444) ring and the nitro group in a highly convergent fashion.

Flow Chemistry and Automation: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, safety, and scalability. Automating these processes can accelerate the synthesis of a library of derivatives for screening purposes.

| Synthetic Strategy | Catalyst/Key Reagents | Key Features |

| Tschitschibabin Reaction | 2-Aminopyridine, α-Halocarbonyl | Traditional method, often requires high temperatures. e3s-conferences.org |

| Microwave-Assisted Synthesis | Pyridine, Bromoacetophenones | Single-pot, rapid reaction times, good yields. e3s-conferences.org |

| Transition-Metal Catalysis | Cu(I) or Pd(II) complexes | High efficiency, enables C-H functionalization and C-N bond formation. beilstein-journals.org |

| Multicomponent Reactions | Multiple starting materials in one pot | High atom economy and efficiency, streamlined synthesis. nih.gov |

Exploration of Novel Catalytic Applications Based on the Target Compound's Ligand Properties

The chemical structure of this compound, with its two nitrogen atoms in the pyridine and imidazole rings, makes it an excellent candidate as a bidentate ligand for coordinating with metal ions. The development of metal complexes using this compound as a ligand opens up a new frontier for catalysis.

The imidazole and pyridine moieties are well-known N-donor linkers in coordination chemistry. researchgate.net Research groups have extensively studied metal chelates with flexible bis(imidazole) ligands. researchgate.net By analogy, complexes formed between this compound and transition metals like copper, palladium, ruthenium, or iridium could exhibit significant catalytic activity. beilstein-journals.org These novel organometallic complexes could be explored as catalysts in a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electron-withdrawing nitro group can modulate the electronic properties of the metal center, potentially fine-tuning its reactivity and selectivity for specific catalytic cycles.

Design and Synthesis of Advanced Materials Incorporating this compound Derivatives

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the compound to act as a linker between metal centers can be exploited to construct highly ordered, porous materials like MOFs. Benzimidazole derivatives are already recognized as valuable N-donor aromatic organic linkers for these applications. researchgate.net MOFs built from this nitropyridine-imidazole linker could have applications in gas storage, separation, and heterogeneous catalysis. The nitro group could also serve as a site for post-synthetic modification, allowing for the tuning of the material's properties.

Nonlinear Optical (NLO) Materials: The presence of the electron-donating imidazole ring and the electron-withdrawing nitro group on the same pyridine backbone creates a "push-pull" system. This intramolecular charge transfer is a key characteristic of molecules with high second-order NLO properties, which are crucial for applications in telecommunications and optical computing.

Biologically Active Polymers: The core scaffold is associated with a wide range of pharmacological activities. nih.gov Incorporating this molecule as a monomer or a pendant group in a polymer chain could lead to the development of new antimicrobial surfaces, drug-delivery systems, or biocompatible materials. Research into related nitro-benzimidazole structures has already demonstrated the potential for creating derivatives with potent antimicrobial and antifungal properties. researchgate.net

Integrated Computational and Experimental Approaches for Rational Molecular Design and Property Prediction

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. frontiersin.org For a molecule like this compound, this integrated approach is essential for accelerating the design and discovery of new derivatives with targeted properties.

Computational techniques provide deep insights into molecular properties before a single experiment is conducted in the lab. researchgate.net Structure-based virtual screening and molecular dynamics simulations can be used to predict how derivatives might interact with biological targets, such as enzymes or receptors. nih.gov

| Computational Technique | Purpose | Example Application |

| Density Functional Theory (DFT) | Structural optimization, calculation of electronic properties. | Predicting the geometry and electronic structure of the molecule. researchgate.net |

| HOMO-LUMO Analysis | Characterizing chemical reactivity and stability. | Evaluating the molecule's potential as an electron donor or acceptor. researchgate.net |

| Molecular Electrostatic Potential (MESP) | Identifying sites for electrophilic and nucleophilic attack. | Predicting how the molecule will interact with other reagents or biological targets. researchgate.net |

| Molecular Dynamics (MD) Simulations | Studying the stability and dynamics of molecular interactions over time. | Assessing the stability of the compound when bound to a protein target. nih.gov |

| MM-GBSA Calculations | Estimating the binding free energy of a ligand to a receptor. | Quantifying the binding affinity of a designed inhibitor. nih.gov |

By using these computational tools, researchers can prioritize which derivatives to synthesize, saving significant time and resources. For example, DFT calculations can predict the first hyperpolarizability (a measure of NLO activity), guiding the design of new materials. researchgate.net Similarly, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's electronic properties and reactivity. researchgate.net This predictive power, combined with targeted experimental validation, represents the most promising path forward for unlocking the full potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-Imidazol-1-yl)-6-nitropyridine, and what experimental parameters are critical for yield optimization?

- Methodological Answer : Synthesis typically involves nitration of pyridine derivatives followed by nucleophilic substitution with imidazole. For example, nitration at the 6-position of pyridine precursors (e.g., using HNO₃/H₂SO₄) must be carefully controlled to avoid over-nitration. Subsequent coupling with 1H-imidazole via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) is common . Key parameters include temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (5–10 mol% Pd). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : The imidazole proton resonates at δ 7.5–8.5 ppm, while the pyridine ring protons appear as a doublet near δ 8.8–9.2 ppm due to nitro group deshielding. Carbon signals for the nitro group are observed at ~150 ppm .

- IR : Strong absorption at ~1520 cm⁻¹ (N=O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirms the nitro group. Imidazole C-H stretches appear at ~3100 cm⁻¹ .

- MS : Molecular ion peaks (M⁺) should align with the molecular formula (C₈H₆N₄O₂), with fragmentation patterns showing loss of NO₂ (46 amu) .

Q. What in vitro biological assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer : Standard microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are recommended. Use Mueller-Hinton broth with 24–48 hr incubation at 37°C. For antifungal activity, include C. albicans and measure zone of inhibition via agar diffusion . Dose-response curves (10–100 µg/mL) and positive controls (e.g., ciprofloxacin) are critical for validation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps to predict charge transfer interactions. Vibrational frequencies (IR) and electrostatic potential maps can identify nucleophilic/electrophilic sites. Solvent effects (PCM model) improve accuracy for biological applications .

Q. What strategies mitigate byproduct formation during scale-up synthesis, and how are impurities profiled?

- Methodological Answer : Common byproducts include unreacted nitro precursors and regioisomers. Optimize reaction stoichiometry (1:1.2 pyridine/imidazole ratio) and use scavengers (e.g., molecular sieves) to minimize side reactions. Impurity profiling via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm ensures compliance with pharmacopeial standards (e.g., EP/USP) .

Q. How does the nitro group influence the compound’s bioactivity in enzyme inhibition studies?

- Methodological Answer : The nitro group enhances electron-withdrawing effects, increasing binding affinity to enzymes like trypanosomal 14α-demethylase (CYP51). Competitive inhibition assays (IC₅₀) using recombinant enzymes and NADPH-dependent activity measurements are key. Structural analogs (e.g., carboxamide derivatives) show that nitro positioning is critical for selective inhibition .

Q. What are the challenges in crystallizing this compound, and how are single-crystal X-ray diffraction parameters optimized?

- Methodological Answer : Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes crystal growth. X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves π-π stacking between imidazole and pyridine rings. Space group assignments (e.g., monoclinic P2₁/c) and refinement (R-factor < 0.05) require high-resolution data collection (θ range: 2–25°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.